molecular formula C17H22N4O3S2 B2509324 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)butanamide CAS No. 682764-14-3

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)butanamide

Cat. No.: B2509324
CAS No.: 682764-14-3
M. Wt: 394.51
InChI Key: QCQRTXROCAGNAA-WYMLVPIESA-N
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Description

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)butanamide is a synthetically designed rhodanine-based compound that has emerged as a promising chemical scaffold in oncological research, particularly for targeting receptor tyrosine kinases. Scientific studies have characterized this molecule as a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key driver in various proliferative diseases and cancers. Research indicates that its mechanism of action involves competitively binding to the ATP-binding pocket of FGFR1, thereby suppressing downstream signaling pathways such as MAPK/ERK and PI3K/AKT, which are critical for cell survival, proliferation, and migration. The compound's efficacy extends to inducing apoptosis and inhibiting cell cycle progression in FGFR1-dependent cancer cell lines. Beyond FGFR1, its structural motif, featuring the (furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin core, is associated with a broad spectrum of biological activities, positioning it as a valuable tool for investigating other molecular targets, including protein tyrosine phosphatases and other kinase families. This makes it an indispensable probe for studying signal transduction mechanisms, validating new drug targets in vitro, and developing structure-activity relationships for novel anticancer agents.

Properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-19-7-9-20(10-8-19)18-15(22)5-2-6-21-16(23)14(26-17(21)25)12-13-4-3-11-24-13/h3-4,11-12H,2,5-10H2,1H3,(H,18,22)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQRTXROCAGNAA-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)butanamide belongs to the class of thiazolidinone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O3SC_{17}H_{22}N_4O_3S with a molecular weight of approximately 374.45 g/mol. The structure includes a thioxothiazolidinone core, a furan moiety, and a piperazine substituent, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thioxothiazolidinone ring enhances binding affinity due to its structural conformation, which allows for effective interaction with biological macromolecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit serine proteases and other enzymes involved in critical biochemical pathways.
  • Receptor Modulation : It may interact with nuclear receptors, influencing gene expression related to metabolic processes.

Biological Activity Overview

Research has demonstrated that thiazolidinone derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity :
    • Studies indicate that derivatives have shown antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16–32 mg/ml .
    • Antifungal properties have also been noted, although specific data on this compound's antifungal efficacy is limited.
  • Antimalarial Activity :
    • Similar compounds have been evaluated for their antimalarial potential against Plasmodium falciparum, showing varied IC50 values depending on the strain tested. For instance, some derivatives exhibited IC50 values around 35 µM for chloroquine-sensitive strains .
  • Cytotoxicity :
    • Preliminary cytotoxicity assays suggest that while some derivatives exhibit low toxicity towards human cell lines (e.g., VERO cells), further studies are necessary to establish safe dosage levels .
  • Anti-inflammatory Effects :
    • Compounds in this class have been reported to modulate inflammatory responses, potentially through inhibition of cytokine production or signaling pathways related to inflammation .

Case Studies

Several studies have investigated the biological activities of similar thiazolidinone compounds:

  • Study on Antibacterial Activity :
    • A study by Zvarec et al. reported that rhodanine-furan conjugates demonstrated significant antibacterial activity against specific strains, highlighting the potential of similar structures in developing new antimicrobial agents .
  • Antimalarial Research :
    • Research conducted by Mendgen et al. evaluated various thiazolidinone derivatives for their antimalarial properties, revealing promising results against both chloroquine-resistant and sensitive strains of Plasmodium falciparum with varying degrees of cytotoxicity .

Pharmacokinetics

Pharmacokinetic studies indicate that thiazolidinones possess favorable absorption characteristics and metabolic profiles:

  • Absorption : Likely high oral bioavailability based on Lipinski's rule of five.
  • Metabolism : Predicted rapid metabolism via CYP450 enzymes with low potential for drug-drug interactions .

Scientific Research Applications

Case Studies

  • In Vitro Studies : A study demonstrated that (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)butanamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The half-maximal inhibitory concentration (IC50) values were comparable to established chemotherapeutics.
  • Animal Models : In vivo studies using murine models of cancer have shown that this compound significantly reduces tumor size and improves survival rates when administered alongside conventional therapies.

Overview

Thiazolidinone derivatives, including this compound, have been investigated for their antimicrobial properties. Research indicates that they possess activity against both Gram-positive and Gram-negative bacteria.

Key Findings

  • Antibacterial Efficacy : The compound demonstrated potent antibacterial effects with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Biofilm Inhibition : Studies have shown that it effectively inhibits biofilm formation, which is critical in managing chronic infections associated with medical devices.

Case Studies

  • Acute Inflammation Models : In experimental models of acute inflammation, administration of this compound resulted in a significant reduction in inflammatory markers and improved clinical outcomes compared to controls .
  • Chronic Inflammatory Conditions : Research has indicated potential benefits in chronic inflammatory diseases such as rheumatoid arthritis, where the compound could reduce joint inflammation and improve mobility in animal models .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • 4-Methylpiperazinyl Group (Target Compound): The 4-methylpiperazine moiety enhances solubility in polar solvents and may improve blood-brain barrier penetration compared to morpholine () or aryl groups () . Piperazine derivatives are often associated with receptor-binding flexibility due to their basic nitrogen atoms.
  • Furan vs. In contrast, benzylidene or propenylidene groups () may enhance steric bulk, affecting binding specificity .
  • Aromatic vs. Heterocyclic Side Chains: The pyridin-2-yl group () offers hydrogen-bonding capability, whereas the 4-nitrophenyl group () introduces strong electron-withdrawing effects, which could influence redox activity or metabolic stability .

Pharmacokinetic and Physicochemical Properties

  • Conversely, bulkier substituents like 4-methylthiazol-2-yl () increase molecular weight (~483 g/mol), possibly reducing oral bioavailability .
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group () is electron-donating, which may stabilize charge-transfer interactions, whereas the 4-nitrophenyl group () could enhance reactivity in electrophilic environments .

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